molecular formula C25H16N2O4S B2681811 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide CAS No. 361167-99-9

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2681811
CAS No.: 361167-99-9
M. Wt: 440.47
InChI Key: QTKBBMDMBGSWAM-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide is a complex organic compound that incorporates a coumarin moiety, a thiazole ring, and a phenoxybenzamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for catalyst and solvent selection, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O4S/c28-23(16-10-12-19(13-11-16)30-18-7-2-1-3-8-18)27-25-26-21(15-32-25)20-14-17-6-4-5-9-22(17)31-24(20)29/h1-15H,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKBBMDMBGSWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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